Pefloxacin mesylate
Descripción general
Descripción
Pefloxacin mesylate is a broad-spectrum, third-generation quinolone antibacterial agent . It is useful in the treatment of infections due to a variety of organisms, including methicillin-resistant S. aureus . A major metabolite of pefloxacin is norfloxacin .
Synthesis Analysis
Pefloxacin mesylate has been synthesized through various methods. One study describes two procedures based on residual base determination for the quantification of pefloxacin mesylate in bulk drug and in pharmaceutical products . Another study reported the synthesis of novel derivatives of pefloxacin hydrazone via condensation of various aldehydes and pefloxacin acid hydrazide .Molecular Structure Analysis
The molecular formula of Pefloxacin mesylate is C18H24FN3O6S . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
Pefloxacin mesylate concentration in pharmaceuticals has been quantitatively determined using near-infrared spectroscopy . Another study used a residual-base neutralisation method for the quantification of pefloxacin mesylate in bulk drug and pharmaceutical products .Aplicaciones Científicas De Investigación
Quantitative Determination and Formulation Studies
- UV Spectroscopic Method Development : A study by Ologun and Salman (2017) focused on developing a UV spectroscopic method for the quantitative determination of Pefloxacin Mesylate. This method, validated according to International Conference on Harmonization guidelines, was applicable for rapid analysis in bulk and in-situ gelling ocular formulations (Ologun & Salman, 2017).
- In-Situ Gel Formulation for Ophthalmic Delivery : Shankarrao (2017) investigated the use of Pefloxacin Mesylate in in-situ gel forming systems for ocular delivery. This approach aimed to enhance bioavailability and therapeutic response in treating eye infections such as bacterial conjunctivitis and corneal ulceration (Shankarrao, 2017).
Chemical and Pharmaceutical Properties
- Chemical and Pharmaceutical Review : Alkhatib et al. (2018) conducted a review study to investigate the chemical structure, toxicity, and antimicrobial properties of Pefloxacin. This study highlighted the therapeutic uses of Pefloxacin (Alkhatib et al., 2018).
Pharmacokinetics and Tissue Distribution
- Pharmacokinetics in Chickens : Lin et al. (2018) established an HPLC method to determine Pefloxacin Mesylate levels in chicken plasma and tissues. This study provided insights into the distribution and clearance of the antibiotic, contributing to its rational use in treating infectious diseases in animals (Lin et al., 2018).
Salt and Cocrystal Formation
- Salt and Salt Cocrystals Development : Research by Gunnam et al. (2018) focused on designing multicomponent solids of Pefloxacin using crystal engineering. This was done to improve the solubility and phase stability of the drug, leading to the development of five salts, two salt hydrates, and three salt cocrystals (Gunnam et al., 2018).
Photodegradation and Phototoxicity Studies
- Effects Under UVA Exposure : Singh et al. (2018) explored the immunomodulatory and genotoxic effects of Pefloxacin under UVA exposure. The study revealed that Pefloxacin undergoes photodegradation and induces various cellular effects, suggesting precautions for patients under treatment to avoid sunlight exposure (Singh et al., 2018).
Molecular Docking and Synthesis Studies
- **Molecular Docking and Novel Derivatives**: Allaka et al. (2018) conducted molecular docking studies of novel pefloxacin derivatives, assessing their interactions with Staphylococcus aureus DNA gyrase. This study aimed to understand the binding interactions contributing to antibacterial activity and revealed strong interactions that stabilize the protein-ligand complexes (Allaka et al., 2018).
Environmental Impact and Removal Techniques
- Removal from Wastewater Using DBD Plasma : Hu and Wang (2021) examined the degradation of Pefloxacin in solution using dielectric barrier discharge plasma. This study identified the optimal conditions for degradation and proposed potential degradation pathways and mechanisms (Hu & Wang, 2021).
Synthesis and Evaluation of Derivatives for Antibacterial Activity
- Synthesis of Pefloxacin Hydrazone Derivatives : Allaka et al. (2016) reported the synthesis of novel pefloxacin hydrazone derivatives, which showed promising antibacterial, antimycobacterial, and antifungal activities. This study also included cytotoxic assays against human cancer cell lines and molecular docking studies to evaluate the interaction with bacterial DNA gyrase (Allaka et al., 2016).
Mecanismo De Acción
Target of Action
Pefloxacin mesylate primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in the transcription and replication of bacterial DNA. DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
The bactericidal action of pefloxacin mesylate results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . By inhibiting these enzymes, pefloxacin mesylate disrupts the transcription and replication of bacterial DNA, thereby inhibiting cell division .
Biochemical Pathways
Pefloxacin mesylate affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it prevents the separation of replicated DNA, leading to strand breakage of the bacterial chromosome . This ultimately inhibits DNA replication and transcription, disrupting the normal life cycle of the bacteria .
Pharmacokinetics
Pefloxacin mesylate is well absorbed from the gastrointestinal tract, and its elimination half-life ranges from 6.2 to 12.4 hours . It is metabolized in the liver and excreted mostly through renal and also biliary routes . Pefloxacin mesylate demonstrates high bioavailability and good penetration of tissue and body fluids . Altered plasma pharmacokinetics are observed in patients with liver insufficiency and in elderly patients, necessitating dosage adjustments .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by pefloxacin mesylate leads to the prevention of bacterial DNA replication and transcription . This results in the bactericidal action of the drug, effectively killing the bacteria and treating the infection .
Action Environment
The efficacy and stability of pefloxacin mesylate can be influenced by various environmental factors. For instance, interactions with other compounds at hepatic (e.g., theophylline and cimetidine) and gastrointestinal (e.g., antacids) sites can affect its action . Furthermore, the presence of liver insufficiency or age-related changes can alter the drug’s pharmacokinetics, necessitating dosage adjustments .
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSBEDKMRHYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-92-3 (Parent) | |
Record name | Pefloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045935 | |
Record name | Pefloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pefloxacin mesylate | |
CAS RN |
70458-95-6, 208265-92-3 | |
Record name | Pefloxacin mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70458-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pefloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pefloxacin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pefloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 208265-92-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAD0UV3FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.